molecular formula C14H19N3O6S B4625241 N~3~-(3-METHOXY-5-NITROPHENYL)-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE

N~3~-(3-METHOXY-5-NITROPHENYL)-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE

Cat. No.: B4625241
M. Wt: 357.38 g/mol
InChI Key: MEKRPJGDYVFTKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~3~-(3-METHOXY-5-NITROPHENYL)-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE is a synthetic organic compound that belongs to the class of piperidinecarboxamides. Compounds in this class are often studied for their potential pharmacological properties, including their effects on various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(3-METHOXY-5-NITROPHENYL)-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of a nitro group to a methoxy-substituted benzene ring.

    Sulfonylation: Addition of a methylsulfonyl group to the piperidine ring.

    Amidation: Formation of the carboxamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or nitro groups.

    Reduction: Reduction of the nitro group to an amine could be a significant reaction.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic ring or piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or alkyl halides for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

N~3~-(3-METHOXY-5-NITROPHENYL)-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE could have various applications in scientific research:

    Chemistry: Studying its reactivity and synthesis.

    Biology: Investigating its effects on biological systems, potentially as a drug candidate.

    Medicine: Exploring its pharmacological properties for therapeutic use.

Mechanism of Action

The mechanism of action would depend on its specific biological targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N~3~-(3-METHOXY-5-NITROPHENYL)-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE: can be compared with other piperidinecarboxamides or nitroaromatic compounds.

    This compound: is unique due to its specific substitution pattern and functional groups.

Uniqueness

Its uniqueness lies in the combination of the methoxy, nitro, and methylsulfonyl groups, which could confer specific reactivity and biological activity not seen in other similar compounds.

Properties

IUPAC Name

N-(3-methoxy-5-nitrophenyl)-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O6S/c1-23-13-7-11(6-12(8-13)17(19)20)15-14(18)10-4-3-5-16(9-10)24(2,21)22/h6-8,10H,3-5,9H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEKRPJGDYVFTKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2CCCN(C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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